molecular formula C17H23NO3 B2904878 1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one CAS No. 2128697-75-4

1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one

Cat. No.: B2904878
CAS No.: 2128697-75-4
M. Wt: 289.375
InChI Key: SMGFTSPAXKPVEE-UHFFFAOYSA-N
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Description

1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7,8-dimethoxy-1,4-dimethyl-1,3,4,5-tetrahydro-2-benzazepin-2-one with propenal under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted benzazepines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-1,3,4,5-tetrahydro-2-benzazepin-2-one
  • 4,4’-Dimethylbiphenyl
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-

Uniqueness

1-(7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1h-2-benzazepin-2-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(7,8-dimethoxy-1,4-dimethyl-1,3,4,5-tetrahydro-2-benzazepin-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-6-17(19)18-10-11(2)7-13-8-15(20-4)16(21-5)9-14(13)12(18)3/h6,8-9,11-12H,1,7,10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGFTSPAXKPVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(N(C1)C(=O)C=C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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